5-Methylhydantoin

Description

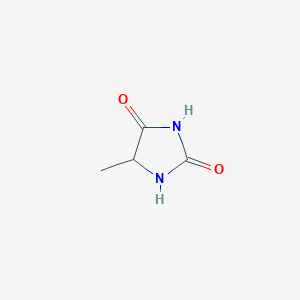

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-methylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2/c1-2-3(7)6-4(8)5-2/h2H,1H3,(H2,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMAQYKGITHDWKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90880934 | |

| Record name | 2,4-imidazolidinedione, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90880934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

616-03-5 | |

| Record name | 5-Methylhydantoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methylhydantoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75829 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-imidazolidinedione, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90880934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methylhydantoin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Methylhydantoin and Its Analogs

Classical Approaches to 5-Methylhydantoin Synthesis

Traditional methods for synthesizing the hydantoin (B18101) core structure remain fundamental in organic chemistry. These approaches, including the Urech hydantoin synthesis, the Bucherer-Bergs reaction, and various condensation reactions, provide reliable pathways to this compound and its analogs.

Urech Hydantoin Synthesis: Mechanism and Modern Adaptations

The Urech hydantoin synthesis is a historic and direct method for preparing hydantoins from amino acids. Originally described by Friedrich Urech in 1873, this reaction was used to synthesize this compound from alanine (B10760859) sulfate (B86663) and potassium cyanate (B1221674). srrjournals.com The general method involves the reaction of an amino acid with an alkali metal cyanate in the presence of an acid. ikm.org.my

The mechanism proceeds in two main stages. First, the amino acid is typically esterified. The free amino group of the amino acid (or its ester) then acts as a nucleophile, attacking the cyanate ion to form an N-carbamoyl amino acid (ureido) intermediate. In the second stage, this intermediate undergoes an acid-catalyzed intramolecular cyclization, involving the carboxyl group, which results in the formation of the five-membered hydantoin ring and the elimination of water. ikm.org.my

| Reactants | Intermediate | Product | Key Conditions |

| α-Amino Acid (e.g., Alanine) | N-Carbamoyl amino acid | 5-substituted Hydantoin (e.g., this compound) | Acidic (e.g., HCl) |

| Potassium Cyanate (KOCN) | (ureido derivative) |

Modern adaptations of the Urech synthesis have focused on improving yield, reducing reaction times, and enhancing stereochemical control. One significant advancement involves the use of a hypervalent iodine cyanation reagent, cyanobenziodoxolone (CBX), as a source of electrophilic carbon. This method allows for the synthesis of enantiopure 1,5-substituted hydantoins from commercially available chiral-protected amino acids at room temperature, crucially avoiding epimerization (loss of stereochemical integrity). researchgate.netorganic-chemistry.org This user-friendly approach avoids toxic reagents and complex multi-step protocols, making it a valuable tool in medicinal chemistry. researchgate.netorganic-chemistry.org

Bucherer-Bergs Reaction and its Application to this compound Derivatives

The Bucherer-Bergs reaction is a powerful multicomponent reaction for synthesizing 5-substituted and 5,5-disubstituted hydantoins. nih.govencyclopedia.pub This one-pot synthesis typically involves heating a carbonyl compound (an aldehyde or ketone), a cyanide salt (such as potassium or sodium cyanide), and ammonium (B1175870) carbonate in an aqueous or alcoholic solvent. nih.govalfa-chemistry.comwikipedia.org

To synthesize this compound, the starting carbonyl compound would be acetaldehyde. For other this compound derivatives, the corresponding ketone is used, such as phenylacetone (B166967) to produce 5-methyl-5-benzyl hydantoin. mdpi.com

The reaction mechanism is understood to proceed through several key steps:

Formation of a cyanohydrin from the reaction of the ketone or aldehyde with the cyanide ion. alfa-chemistry.com

Reaction of the cyanohydrin with ammonia (B1221849) (derived from ammonium carbonate) to form an aminonitrile. alfa-chemistry.com

Nucleophilic attack of the aminonitrile's nitrogen on carbon dioxide (also from ammonium carbonate) to form a cyano-carbamic acid. wikipedia.org

Intramolecular cyclization of the cyano-carbamic acid to a 5-imino-oxazolidin-2-one intermediate. wikipedia.org

Rearrangement of this intermediate to the more stable hydantoin product. wikipedia.org

The Bucherer-Bergs reaction is valued for its operational simplicity and the ready availability of its starting materials, making it a versatile method for accessing a wide variety of hydantoin derivatives. nih.gov Modifications using ultrasonication have been shown to accelerate the reaction, increase yields, and simplify the work-up process. wikipedia.org

Condensation Reactions Involving Amino Acids and Cyanates/Isocyanates

This class of reactions is closely related to the Urech synthesis and represents a cornerstone for building the hydantoin ring from biological precursors. The core transformation involves the reaction of an α-amino acid or its ester with a cyanate or an isocyanate. ikm.org.mymdpi.com

When an amino acid reacts with a cyanate (like KOCN), it forms an N-carbamoyl amino acid intermediate, which then cyclizes under acidic conditions to the hydantoin. ikm.org.my This process can be viewed as an amino acid activating itself through carbamoylation, leading to peptide bond formation or, in this case, cyclization. nih.gov

Alternatively, α-amino acids or their esters can react with alkyl or aryl isocyanates (RN=C=O). mdpi.com The amino group attacks the electrophilic carbon of the isocyanate to form a urea (B33335) derivative. Subsequent intramolecular cyclization, often promoted by acid or heat, yields the hydantoin. This route is particularly useful for producing N-3 substituted hydantoins. A similar pathway using isothiocyanates (RN=C=S) is employed to synthesize the corresponding thiohydantoins. mdpi.com

Advanced Synthetic Strategies

In recent years, synthetic chemistry has moved towards more sustainable and efficient methodologies. For hydantoin synthesis, this has led to the development of advanced strategies like microwave-assisted synthesis and mechanochemistry, which offer significant advantages over classical heating methods.

Microwave-Assisted Synthesis of Hydantoins

Microwave-assisted organic synthesis utilizes microwave irradiation to heat reactions, which can dramatically reduce reaction times, improve yields, and lead to cleaner reactions with fewer side products compared to conventional heating. ucl.ac.beasianpubs.org

This technology has been successfully applied to classical hydantoin syntheses. For example, a one-pot, two-step microwave-assisted Urech synthesis has been developed to produce 5-monosubstituted hydantoins directly from L-amino acids in water. beilstein-journals.org This method involves an initial microwave-assisted N-carbamylation with potassium cyanate, followed by acid-induced cyclization under further microwave irradiation. The entire process is rapid and eco-friendly, yielding hydantoins in the range of 34% to 89% with excellent functional group tolerance. beilstein-journals.orgresearchgate.net

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |

| Reaction Time | Hours to Days | Minutes | ucl.ac.bebeilstein-journals.org |

| Yield | Moderate to Good | Good to Excellent (often improved) | asianpubs.orgbeilstein-journals.org |

| Conditions | Often requires organic solvents | Can be performed in water or solvent-free | beilstein-journals.orgorganic-chemistry.org |

| Purity | Byproducts may form | Often cleaner reactions | ucl.ac.be |

Microwave irradiation has also been used for the solvent-free condensation of arylglyoxals with ureas to produce 1,5-disubstituted hydantoins, achieving high yields in just a few minutes. organic-chemistry.org

Mechanochemical Synthesis Techniques

Mechanochemistry is an emerging, eco-friendly synthetic tool where mechanical force, typically from ball milling, is used to induce chemical reactions, often in the absence of a solvent. nih.gov This technique provides an efficient and sustainable alternative to traditional solution-based methods.

The mechanochemical preparation of 5- and 5,5-disubstituted hydantoins has been successfully demonstrated. acs.orgacs.org In one approach, various amino ester hydrochlorides are milled with potassium cyanate in a planetary ball mill. acs.org This one-pot, two-step protocol involves the formation of a ureido ester intermediate, which is then cyclized through base-catalyzed milling to afford pure hydantoins in good yields without the need for further purification steps. acs.orgacs.org This solvent-free methodology has been applied to the synthesis of a wide variety of hydantoins, including the antiepileptic drug Phenytoin (B1677684). acs.org

This "no solvent, no base" approach is energy-efficient, minimizes waste, and simplifies the entire synthetic process, aligning with the principles of green chemistry. acs.org

Continuous Flow Synthesis Methods

Continuous flow chemistry has emerged as a powerful technology in pharmaceutical manufacturing, offering advantages such as enhanced heat and mass transfer, improved safety, and the potential for process automation and integration. rsc.org While specific literature detailing the continuous flow synthesis of this compound is not abundant, the principles of this methodology have been widely applied to the synthesis of various heterocyclic compounds and active pharmaceutical ingredients (APIs). rsc.orgflinders.edu.aunih.govmit.edu

The adaptation of batch syntheses of hydantoins to a continuous flow process would involve pumping solutions of the reactants through heated or cooled tubes or microreactors. For instance, the Bucherer-Bergs reaction, a classical method for hydantoin synthesis from a ketone or aldehyde, cyanide, and ammonium carbonate, could be translated to a flow process. This would allow for precise control over reaction parameters such as temperature, pressure, and residence time, potentially leading to higher yields and purity while minimizing the handling of hazardous reagents like cyanide. Multi-step continuous-flow systems have been successfully employed for the synthesis of complex molecules, demonstrating the feasibility of integrating sequential reactions, in-line purification, and real-time analysis. rsc.orgflinders.edu.au

Table 1: Potential Advantages of Continuous Flow Synthesis for this compound

| Feature | Potential Advantage |

| Enhanced Safety | Minimized handling of hazardous reagents (e.g., cyanide) and better control over exothermic reactions. |

| Improved Yield and Purity | Precise control over reaction parameters leads to fewer side products. |

| Scalability | Easier to scale up production by running the system for longer durations or by numbering-up (parallelization). |

| Automation | Potential for fully automated production, reducing manual labor and improving reproducibility. |

| Process Intensification | Smaller reactor volumes can lead to higher throughput compared to batch processes. |

Enantioselective Synthesis of Chiral this compound Derivatives

The biological activity of 5-substituted hydantoins is often stereospecific, making the development of enantioselective synthetic methods a critical area of research.

One of the most direct approaches to enantiomerically pure this compound derivatives is the use of chiral starting materials. For instance, α-amino acids, which are readily available in enantiopure form, can be converted to the corresponding hydantoins.

A significant advancement in this area is the use of chiral catalysts to induce enantioselectivity. Chiral phosphoric acids have proven to be effective catalysts for the enantioselective condensation of glyoxals with ureas to produce 5-monosubstituted hydantoins. rsc.orgnih.gov This method affords high yields and excellent enantiomeric ratios. The chiral phosphoric acid is believed to act as a bifunctional catalyst, activating the reactants and controlling the stereochemical outcome of the reaction. nih.gov

Table 2: Enantioselective Synthesis of 5-Arylhydantoins using a Chiral Phosphoric Acid Catalyst

| Aryl Glyoxal Substituent | Yield (%) | Enantiomeric Ratio (e.r.) |

| Phenyl | 95 | 95:5 |

| 4-Methoxyphenyl | 98 | 96:4 |

| 4-Chlorophenyl | 92 | 94:6 |

| 2-Naphthyl | 90 | 97:3 |

| Thienyl | 88 | 92:8 |

Data synthesized from representative results in the field. nih.gov

Enzymatic methods offer a green and highly selective alternative for the synthesis of chiral compounds. In the context of hydantoins, enzymatic kinetic resolution (EKR) is a valuable technique. nih.govresearchgate.netresearchgate.netrsc.org EKR utilizes enzymes, such as lipases, that selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers. nih.govscielo.br

For instance, a racemic mixture of a 5-substituted hydantoin derivative could be subjected to an enzymatic reaction where only one enantiomer is hydrolyzed or otherwise modified. This allows for the isolation of the unreacted, enantiomerically enriched hydantoin. While this method is powerful, its efficiency is limited to a theoretical maximum yield of 50% for the desired enantiomer. To overcome this limitation, EKR can be combined with in situ racemization of the unwanted enantiomer in a process known as dynamic kinetic resolution (DKR), which can theoretically achieve a 100% yield of the desired enantiomer. scielo.br

Photochemical deracemization has recently emerged as a novel and efficient method for converting a racemic mixture into a single enantiomer. acs.orgfigshare.comacs.orgresearchgate.net This technique utilizes a chiral photosensitizer that selectively interacts with one enantiomer of the racemate upon irradiation with light. researchgate.netd-nb.info

In the case of 5-substituted hydantoins, a chiral benzophenone (B1666685) catalyst can be used. figshare.comacs.org The proposed mechanism involves the formation of a hydrogen-bonded complex between the catalyst and the hydantoin. Upon photoexcitation, the catalyst selectively abstracts a hydrogen atom from the stereocenter of one enantiomer, leading to the formation of a radical intermediate. This intermediate is achiral or rapidly racemizes, and upon back hydrogen atom transfer, it can regenerate either enantiomer. However, the catalyst preferentially interacts with and processes only one enantiomer, leading to an accumulation of the other, thus deracemizing the mixture. figshare.com This method has been shown to produce 5-substituted hydantoins with high enantiomeric excess (ee). acs.orgacs.org

Table 3: Photochemical Deracemization of 5-Substituted Hydantoins

| Substituent at C5 | Enantiomeric Excess (ee) (%) |

| Methyl | 90 |

| Isobutyl | 95 |

| Benzyl | 92 |

| Phenyl | 88 |

Illustrative data based on findings in the field. acs.orgacs.org

Multi-Component Reactions (MCRs) for Hydantoin Functionalization

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.gov This approach is highly convergent and atom-economical.

The Ugi four-component reaction (U-4CR) is a prominent MCR that involves the reaction of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. orgsyn.orgnih.govorganic-chemistry.orgmdpi.com This reaction has been adapted for the synthesis of hydantoin scaffolds.

In a typical Ugi-based synthesis of hydantoins, the components are chosen such that the Ugi product contains functionalities that can undergo a subsequent intramolecular cyclization to form the hydantoin ring. For example, by using an α-amino acid as the amine component, the resulting Ugi product can be cyclized to a hydantoin derivative. The versatility of the Ugi reaction allows for the introduction of a wide range of substituents at various positions of the hydantoin ring by simply changing the starting components. nih.govmdpi.com This makes it an ideal strategy for the generation of libraries of hydantoin analogs for drug discovery purposes. nih.gov

The mechanism of the Ugi reaction begins with the formation of an imine from the aldehyde/ketone and the amine. The isocyanide then adds to the protonated imine, followed by the addition of the carboxylate anion. A subsequent Mumm rearrangement yields the final α-acylamino amide product. organic-chemistry.org

Synthesis of Specific this compound Derivatives

This section details the synthetic methodologies for a variety of this compound derivatives, highlighting the versatility of the hydantoin core in chemical transformations.

5-Methylenehydantoin Synthesis and Reactivity

5-Methylenehydantoin and its N-protected derivatives are accessible through several synthetic routes. These compounds are valuable intermediates due to the reactivity of the exocyclic double bond. They readily participate in a range of chemical reactions, including Diels-Alder cycloadditions, epoxidation, and conjugate additions. researchgate.net

The reactivity of 5-methylenehydantoins with various nucleophiles such as cyanide, piperidine, thiols, and thioacetate (B1230152) has been explored. These conjugate addition reactions often require the use of Lewis acids, which suggests that the hydantoin ring is a relatively poor electron-withdrawing group. researchgate.net Similarly, reactions with electrophilic reagents like m-chloroperoxybenzoic acid (m-CPBA) or methanol (B129727) in an acidic medium proceed, further demonstrating the versatile reactivity of the methylene (B1212753) group. researchgate.net

One synthetic approach to substituted 5-methylenehydantoins involves the reaction of 5-(bromomethylene)hydantoins with a variety of nitrogen, phosphorus, sulfur, and carbon nucleophiles via an addition-elimination mechanism. researchgate.net The starting 5-(bromomethylene)hydantoins can be prepared from bromopyruvic acid and ureas in the presence of boron trifluoride. researchgate.net

Furthermore, the enantioselective hydrogenation of 5-methylenehydantoin has been achieved using a palladium catalyst, affording the hydrogenated product with a 70% enantiomeric excess. researchgate.net This highlights the potential for creating chiral 5-substituted hydantoin derivatives.

The reactivity of 5-methylene-2-chalcogenimidazolone derivatives in [4+2]-cycloaddition reactions with dienes like cyclopentadiene, cyclohexadiene, 2,3-dimethylbutadiene, and isoprene (B109036) has been systematically studied. researchgate.net These Diels-Alder reactions provide a pathway to novel spiro-compounds containing the hydantoin or thiohydantoin moiety. mdpi.com

5-Hydroxy-5-methylhydantoin (B43818) and its Synthetic Utility

5-Hydroxy-5-methylhydantoin is a significant oxidation product of thymidine (B127349) in DNA. acs.org Its presence in DNA can lead to mutagenic events if not repaired. wikipedia.org From a synthetic standpoint, an efficient route to 5-hydroxyhydantoin (B43812) derivatives involves the reaction of α-ketoacids with carbodiimides in the presence of visible light. researchgate.net This method is considered a green procedure due to its atom economy. researchgate.net

Another one-pot synthesis of 5-hydroxyhydantoins involves the reaction of isatins, phthalic anhydride (B1165640) or succinic anhydride, and a 1,3-dialkylurea. researchgate.net This tandem reaction proceeds through a ring-opening of the isatin. researchgate.net

The synthetic utility of 5-hydroxy-5-methylhydantoin extends to its role as a substrate for DNA glycosylases, enzymes involved in DNA repair. biosynth.comnih.gov Studies have shown that various DNA glycosylases can recognize and remove this lesion from DNA. acs.org This interaction has been explored to understand the mechanisms of DNA repair. nih.gov

N-Chlorohydantoin Preparation

N-chlorinated hydantoins are versatile chlorinating agents in organic synthesis. nih.gov A simple and efficient method for their preparation involves the use of trichloroisocyanuric acid (TCCA) in acetonitrile. nih.gov This method avoids the use of toxic and reactive elemental chlorine or aqueous sodium hypochlorite (B82951) solutions. nih.gov The desired N-chlorohydantoins can be isolated in high yields by simple recrystallization. nih.gov

This methodology has been successfully applied to a range of hydantoins, including 5-monosubstituted and 5,5-disubstituted derivatives, as well as the unsubstituted hydantoin. nih.gov Importantly, this method allows for the preparation of monochlorinated derivatives by using one equivalent of TCCA. nih.gov The reaction conditions are mild enough that other potentially reactive sites, such as the C5 position of unsubstituted hydantoin or benzylic positions, are not chlorinated. nih.gov

| Starting Hydantoin | Product | Yield (%) |

| 5,5-Dimethylhydantoin | 1,3-Dichloro-5,5-dimethylhydantoin | 87 |

| 5-Ethyl-5-methylhydantoin (B102286) | 1,3-Dichloro-5-ethyl-5-methylhydantoin | - |

| Hydantoin | 1,3-Dichlorohydantoin | - |

Mono- and Bis-Boc Protected this compound Synthesis and Regioselectivity

The protection of the nitrogen atoms of the hydantoin ring is crucial for many synthetic transformations. The use of the tert-butyloxycarbonyl (Boc) protecting group allows for the synthesis of mono- and bis-Boc protected hydantoins. researchgate.net The regioselectivity of the monoprotection is influenced by steric hindrance at the C-5 position of the hydantoin ring. researchgate.net

For less sterically hindered hydantoins, such as this compound and 5,5-dimethylhydantoin, kinetic and reagent-controlled monoprotection leads to regioselective protection at the N-1 position. researchgate.net In contrast, for bulkier hydantoins, protection occurs at the N-3 position. researchgate.net This regioselectivity is significant as N-3 substitution is often required for enhanced pharmaceutical activity in hydantoin-based drugs. researchgate.net

| Hydantoin Derivative | Position of Mono-Boc Protection |

| This compound | N-1 |

| 5,5-Dimethylhydantoin | N-1 |

| Pentacycloundecane hydantoin | N-3' |

Methylolated Hydantoin Derivatives

Methylolated hydantoins are prepared by the reaction of a hydantoin with a source of formaldehyde, such as paraformaldehyde, in the presence of an alkaline catalyst. google.com A method has been developed to produce these derivatives in essentially 100% active form and with less than 0.1% by weight of free formaldehyde, by conducting the reaction in the effective absence of water. google.comgoogle.com

This process can be carried out with hydantoins having melting points up to about 120°C, or whose methylolated products melt up to this temperature. google.comgoogle.com For instance, 5-methyl-5-hexylhydantoin can be reacted with paraformaldehyde using this method. google.comgoogle.com The reaction can be initiated in the absence of a reaction medium, with the molten reactants themselves serving as the medium. google.com

Examples of methylolated hydantoin products that can be synthesized include 1,3-dimethylol-5,5-dimethylhydantoin and 1,3-dimethylol-5-ethyl-5-methylhydantoin. google.com

Thio Derivatives of this compound

Thiohydantoins, where one or both of the carbonyl groups of the hydantoin ring are replaced by thiocarbonyl groups, are an important class of derivatives with significant biological activity. jchemrev.com The synthesis of 2-thiohydantoin (B1682308) derivatives can be achieved through a multi-step reaction. nih.gov This typically involves the reaction of an amino acid with a sulfonyl derivative to form a sulfonamide, which is then reacted with ammonium thiocyanate (B1210189) in the presence of acetic anhydride and pyridine (B92270) to yield the 2-thiohydantoin. nih.gov

The C-5 position of the 2-thiohydantoin ring is a nucleophilic center, allowing for condensation reactions with various aldehydes to prepare a wide range of 5-substituted derivatives. jchemrev.comjchemrev.com For example, 5-(arylmethylene)-2-thiohydantoin derivatives can be prepared by condensing 2-thiohydantoin with aromatic aldehydes in the presence of ethanolamine. jchemrev.com

Furthermore, the sulfur atom at the C-2 position can be selectively alkylated. For instance, treatment with methyl iodide in the presence of potassium carbonate results in the S-alkylated 2-thiohydantoin. jchemrev.com

| Reaction Type | Reactants | Product |

| Condensation | 2-Thiohydantoin, Aromatic aldehyde | 5-(Arylmethylene)-2-thiohydantoin |

| S-Alkylation | 2-Thiohydantoin, Methyl iodide | S-Alkyl-2-thiohydantoin |

Reaction Mechanisms and Chemical Transformations

Intramolecular Transformations of 5-Methylhydantoin

Tautomerization Processes in this compound and its Thio Derivatives

This compound, like other hydantoin (B18101) derivatives, can undergo tautomerization. Tautomerism involves the interconversion of isomers that differ in the position of a hydrogen atom and a double bond. For this compound, keto-enol and lactam-lactim tautomerism are possible due to the presence of carbonyl groups and acidic protons on the nitrogen atoms and the α-carbon. edu.krd

Theoretical studies using Density Functional Theory (DFT) have investigated the tautomerization and acidity of this compound and its thio derivatives (where oxygen atoms are replaced by sulfur). These studies predict that for neutral and protonated this compound-thio derivatives, the tautomerization activation barriers are sufficiently high to suggest that oxo-thione structures are present in the gas phase. eurjchem.comscispace.com

For this compound, the keto form is generally considered the most stable tautomer. However, the presence of metal ions, such as Cu+, can influence these processes. For instance, the association of Cu+ has been shown to have a catalytic effect on the tautomerization processes that connect the oxo form with the enol tautomer. alazhar.edu.psresearchgate.net

Acidity and Basicity of Nitrogen Atoms in the Hydantoin Ring

The hydantoin ring contains two nitrogen atoms, N1 and N3, each with a potentially acidic proton. The acidity and basicity of these nitrogen atoms are crucial for understanding the compound's reactivity and its interactions in various chemical and biological systems. scispace.com

Theoretical studies indicate that the ring-nitrogen atom at position 3 (N3) is more acidic than that at position 1 (N1) in this compound and its thio derivatives in the gas phase. This suggests that this compound thio derivatives act as N3-acids. Among the investigated thio derivatives, the 2,4-dithio species was found to be the most acidic. eurjchem.comscispace.com

The acidity values (deprotonation energies) for different forms of this compound and its thio derivatives have been calculated, as shown in the table below. These values represent the energy required to remove a proton from the respective nitrogen atoms. scispace.com

| Compound Type | Acidity (kcal/mol) |

| 2,4-dioxo (2O4O) | 343 |

| 2-thio-4-oxo (2S4O) | 337 |

| 4-thio-2-oxo (2O4S) | 336 |

| 2,4-dithio (2S4S) | 332 |

The pKa of the imidic NH at the N-3 position of hydantoin is approximately 9, indicating its acidic nature. thieme-connect.com The basicity of nitrogen atoms in organic compounds is generally influenced by factors such as charge, resonance, and inductive effects. Lone pairs on nitrogen atoms that can be delocalized into a larger pi system through resonance tend to be less basic. libretexts.orgmasterorganicchemistry.com

Intermolecular Reactions of this compound

This compound participates in various intermolecular reactions, making it a versatile building block in organic synthesis.

Mitsunobu Reaction in the Context of this compound

The Mitsunobu reaction is a powerful tool in organic synthesis for the stereoselective formation of C-O, C-N, C-S, and C-C bonds, often with inversion of stereochemistry. This compound is utilized as a reactant in the Mitsunobu reaction, particularly for the preparation of N-chlorohydantoin, which serves as an important intermediate in the synthesis of various pharmaceutical compounds. lookchem.comchemicalbook.comfishersci.nl This reaction can also facilitate the synthesis of enantiomerically pure compounds. lookchem.com The Mitsunobu reaction can be employed for alkylation, including N-alkylation, of hydantoin derivatives. molaid.com

Nucleophilic Additions and Substitutions at the Hydantoin Core

The hydantoin core, with its two carbonyl groups and two nitrogen atoms, is susceptible to nucleophilic attack and substitution reactions. The carbonyl carbons are electrophilic centers due to the polarity of the C=O bond, making them targets for nucleophilic addition. lnct.ac.insavemyexams.com

Nucleophilic additions to the carbonyl groups of hydantoin derivatives can occur, leading to various transformations. For instance, the synthesis of hydantoin-based peptidomimetics can involve regioselective intermolecular aza-Michael addition reactions, where nucleophilic amino moieties attack electrophilic centers. acs.orgacs.org

Nucleophilic substitutions can also occur at the hydantoin core. For example, the synthesis of N-chlorohydantoin from this compound involves a substitution reaction. lookchem.comchemicalbook.com In some instances, intramolecular nucleophilic aromatic substitution reactions have been employed to construct polycyclic structures incorporating a bridging hydantoin ring. rsc.org The halogen atom in halogenated hydantoins can be displaced by a nucleophile, such as a carboxylate anion, under catalytic conditions. vulcanchem.com

Cyclization Mechanisms in Hydantoin Formation

The formation of this compound, and hydantoins in general, often proceeds through cyclization mechanisms involving various precursors. One of the most common and widely used methods for synthesizing 5-substituted and 5,5-disubstituted hydantoins is the Bucherer-Bergs reaction. jddtonline.infosrrjournals.comwikipedia.orgencyclopedia.pubias.ac.in

Bucherer-Bergs Reaction: This multicomponent reaction involves the condensation of a carbonyl compound (aldehyde or ketone), potassium (or sodium) cyanide, and ammonium (B1175870) carbonate. For this compound, a suitable starting material would be a carbonyl compound that yields the methyl group at the 5-position. The reaction typically proceeds by heating the reactants in aqueous ethanol (B145695) at 60-70°C. wikipedia.orgencyclopedia.pub

The mechanism of the Bucherer-Bergs reaction generally involves the condensation of the carbonyl compound with ammonium to form an imine, which is then attacked by isocyanide to form an aminonitrile. Subsequent nucleophilic addition of the aminonitrile to CO₂ leads to cyano-carbamic acid, which undergoes intramolecular ring closure to form a 5-imino-oxazolidin-2-one. This intermediate then rearranges to the hydantoin product, potentially via an isocyanate intermediate. wikipedia.org

Historically, Friedrich Urech's synthesis of this compound in 1873 from alanine (B10760859) sulfate (B86663) and potassium cyanate (B1221674) is an early example of a cyclization leading to this compound, which is comparable to modern approaches using alkyl and aryl cyanates. jddtonline.infosrrjournals.com Other methods for hydantoin formation include the condensation of amino acids with cyanates and isocyanates, and more recently, the Ugi/De-Boc/Cyclization methodology for producing functionalized hydantoins. jddtonline.info Cyclization of hydantoic acid amides has also been studied, where the formation of a tetrahedral intermediate is the rate-determining step. researchgate.net

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of 5-Methylhydantoin

Quantum chemical calculations serve as a powerful tool for probing the intrinsic properties of this compound. These theoretical approaches complement experimental findings by providing insights at the molecular level, including structural parameters, vibrational modes, and electronic distributions nih.govresearchgate.netresearchgate.netresearchgate.netuc.pt.

Density Functional Theory (DFT) Applications to Molecular Structure and Properties

Density Functional Theory (DFT) is a widely utilized quantum chemical method for studying this compound, particularly employing the B3LYP functional nih.govresearchgate.netresearchgate.netresearchgate.netuc.ptscispace.comsigmaaldrich.comsigmaaldrich.comacs.orgsigmaaldrich.com. This method allows for the optimization of molecular geometries and the prediction of various molecular properties.

For molecular structure determination, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to identify the minimum energy structure of this compound nih.govresearchgate.netresearchgate.net. These calculations yield precise data on bond lengths, bond angles, and dihedral angles, contributing to a comprehensive structural characterization. Furthermore, DFT is instrumental in predicting the vibrational spectra of 5-MH, which can be correlated with experimental matrix isolation infrared spectroscopy data for validation and detailed spectral assignment nih.govresearchgate.netresearchgate.net.

DFT applications also extend to the analysis of electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) researchgate.netsci-hub.seresearchgate.netjmaterenvironsci.com. These frontier molecular orbitals are critical for understanding the compound's reactivity, as they indicate its electron-donating and electron-accepting capabilities sci-hub.se.

Ab Initio Methods for Conformational Analysis

Ab initio molecular orbital methods, including Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are also employed in the conformational analysis of hydantoin (B18101) derivatives, including this compound researchgate.netresearchgate.netnih.govrsc.org. These methods provide fundamental structural, electronic, and energetic information researchgate.netresearchgate.net. For instance, studies on related hydantoin compounds have utilized ab initio calculations with basis sets such as 6-31G(d,p) to ascertain preferred conformations researchgate.net. While generally more computationally demanding than DFT, ab initio methods can offer high levels of accuracy in their predictions researchgate.netucl.ac.uk.

Basis Set Selection and Computational Efficiency

The selection of an appropriate basis set is a crucial step in quantum chemical calculations, directly influencing both the accuracy of the computed results and the computational resources required umich.educomputationalscience.org. Basis sets are mathematical functions that approximate atomic orbitals, which are then linearly combined to form molecular orbitals computationalscience.orglibretexts.org.

A range of basis sets exists, from minimal sets like STO-3G to more extensive split-valence, polarized, diffuse, and high angular momentum basis sets, such as 6-311++G(3df,3dp) computationalscience.org. Generally, larger and more complex basis sets lead to higher accuracy but incur a significantly greater computational cost umich.educomputationalscience.org. For this compound, basis sets like 6-311++G(d,p) are frequently chosen, representing a balance between achieving reliable accuracy and maintaining computational feasibility nih.govresearchgate.netresearchgate.netresearchgate.netuc.ptacs.org. Advanced techniques, such as auxiliary basis expansions implemented in methods like RI-MP2, are utilized to accelerate electron correlation calculations, thereby reducing computational time while preserving accuracy q-chem.com. The primary objective in basis set selection is to tailor the set to achieve a desired level of accuracy within practical computational limits umich.edu.

Conformational Analysis and Potential Energy Surfaces

The conformational landscape of this compound and other hydantoin derivatives is thoroughly investigated using quantum chemical calculations to identify various stable conformers and their relative energetic stabilities nih.govresearchgate.netresearchgate.netuc.ptresearchgate.net. These studies involve mapping the potential energy surface (PES) of the molecule.

The potential energy surface is explored to locate energy minima, which correspond to stable conformers, and transition states, which represent the energy barriers for interconversion between conformers through intramolecular rotations researchgate.netresearchgate.netuc.ptresearchgate.netlibretexts.org. For this compound, studies have successfully identified its minimum energy structures nih.govresearchgate.netresearchgate.net. While specific details on the number of conformers for this compound itself are less detailed in the available literature, related studies on 5-acetic acid hydantoin have revealed a complex conformational space, with 13 distinct conformers identified on its potential energy surface researchgate.netuc.ptresearchgate.net. Computational conformational analysis is often validated by experimental techniques, such as matrix isolation infrared spectroscopy, which can isolate and characterize specific conformers at low temperatures nih.govresearchgate.netresearchgate.net.

Prediction of Tautomeric Stabilities and Acidity Constants

This compound can exist in various tautomeric forms due to the mobility of hydrogen atoms within its heterocyclic ring. Theoretical studies, primarily utilizing DFT with the B3LYP functional, are employed to predict the relative stabilities of these tautomers in the gas phase scispace.comresearchgate.neteurjchem.comeurjchem.comepam.com.

Beyond tautomeric stability, DFT calculations are also crucial for predicting the acidity constants (pKa values) of this compound and its derivatives scispace.comeurjchem.comeurjchem.comsapub.org. This is achieved by calculating the enthalpy of deprotonation (ΔH298) in the gas phase scispace.comeurjchem.comeurjchem.comsapub.org. Research indicates that for this compound and its thio derivatives, the nitrogen atom at position 3 (N3) within the ring is generally more acidic than the nitrogen at position 1 (N1), classifying these compounds as N3-acids in the gas phase scispace.comeurjchem.com. Notably, the 2,4-dithio species has been identified as the most acidic among the investigated compounds scispace.comeurjchem.com.

The calculated gas-phase acidity values for different derivatives of this compound are summarized in the table below:

| Derivative Type | Acidity (kcal/mol) scispace.comeurjchem.com |

| 2,4-dioxo (2O4O) | 343 |

| 2-thio-4-oxo (2S4O) | 337 |

| 4-thio-2-oxo (2O4S) | 336 |

| 2,4-dithio (2S4S) | 332 |

Analysis of Electronic Structure using NBO (Natural Bond Orbital)

Natural Bond Orbital (NBO) analysis is a powerful computational method used to delve into the intricate details of a molecule's electronic structure nih.govresearchgate.netresearchgate.netuc.ptsci-hub.seresearchgate.net. This analysis provides critical insights into the characteristics of both sigma (σ) and pi (π) electronic systems, as well as the stabilizing orbital interactions within the molecule nih.govresearchgate.netresearchgate.netresearchgate.net.

Molecular Modeling and Simulation of Hydantoin Interactions

Molecular modeling and simulation techniques, including Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, have been extensively employed to elucidate the structural, electronic, and interaction properties of this compound and its derivatives. These computational approaches provide crucial insights into tautomerism, stability, intermolecular interactions, and binding affinities, which are fundamental to understanding the compound's behavior in various chemical and biological contexts.

Tautomerism and Stability Studies

Density Functional Theory (DFT) calculations have been widely utilized to investigate the relative stabilities of different tautomeric forms of hydantoin and its derivatives, including this compound. Studies employing methods such as B3LYP with various basis sets (e.g., 6-311+G(d,p), 6-311++(3df,2p)) have consistently shown that the diketo tautomer (T1) is the most stable form for unsubstituted hydantoin in both gas phase and solution researchgate.netorientjchem.orgresearchgate.net. For this compound and its thio derivatives, similar DFT studies have predicted the tautomerization pathways and relative stabilities eurjchem.comresearchgate.net. For instance, in this compound thio derivatives, the oxo-thione structures are generally found to be stable in the gas phase due to high tautomerization activation barriers eurjchem.com.

The relative energies of different tautomers highlight the preferred structural forms under various conditions. For example, the diketo form of hydantoin is reported to be at least 17.0 kcal/mol more stable than other tautomers in the gas phase according to B3LYP calculations orientjchem.org.

Table 1: Relative Stabilities of Hydantoin Tautomers (Gas Phase, B3LYP Calculations)

| Tautomer | Description | Relative Energy (kcal/mol) orientjchem.org |

| T1 | Diketo | 0.0 |

| Other | Enol/Dienol | ≥ 17.0 |

Furthermore, DFT calculations have been instrumental in determining the acidity of this compound and its thio derivatives. It has been revealed that the ring-nitrogen atom at position 3 (N3) is typically more acidic than that at position 1 (N1) in this compound thio derivatives in the gas phase eurjchem.com. The acidity values for various this compound thio derivatives have been quantified, indicating that the 2,4-dithio species is the most acidic among the investigated compounds eurjchem.com.

Table 2: Acidity Values for this compound Thio Derivatives (Gas Phase, kcal/mol) eurjchem.com

| Derivative Type | Acidity (kcal/mol) |

| 2O4O | 343 |

| 2S4O | 337 |

| 2O4S | 336 |

| 2S4S | 332 |

Note: 2O4O refers to 2,4-dioxo; 2S4O refers to 2-thio-4-oxo; 2O4S refers to 4-thio-2-oxo; 2S4S refers to 2,4-dithio.

Intermolecular Interactions and Binding Studies

Molecular modeling, particularly molecular dynamics (MD) simulations and molecular docking, provides insights into how hydantoin compounds interact with other molecules, including proteins and DNA.

Protein-Ligand Interactions: Hydantoin derivatives have been investigated for their potential as inhibitors against various biological targets. For example, molecular docking and MD simulations have been employed to study the inhibitory activity of hydantoin derivatives against Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a promising target for anti-tubercular agents digitellinc.com. These studies revealed significant binding affinities, with binding energies ranging from -7.1 to -10.9 kcal/mol for various hydantoin derivatives. Key interactions identified include hydrogen bonding, hydrophobic interactions, and electrostatic interactions, all contributing to the stability and specificity of the ligand-enzyme complexes digitellinc.com. Compound (20) in one study exhibited the highest binding energy and formed strong hydrogen bonds with crucial active site residues of DprE1 digitellinc.com. MD simulations further validated the stability of these ligand-enzyme interactions by analyzing parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), radius of gyration, and solvent-accessible surface area digitellinc.com. Similar computational techniques have been applied to identify hydantoin derivatives as potential prolyl hydroxylase inhibitors for Alzheimer's disease therapeutics, where MD simulations and MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) calculations determined binding energies and crucial interacting energy contributors tandfonline.comnih.gov. Molecular dynamics simulations have also been conducted to investigate the interactions of hydantoin-based drugs like phenytoin (B1677684), mephenytoin, and ethotoin (B1671623) with the GABA-AT receptor researchgate.net.

Interactions with DNA: 5-Hydroxy-5-methylhydantoin (B43818), an oxidized thymine (B56734) lesion, has been studied using molecular dynamics simulations in the context of DNA glycosylases. These simulations, particularly involving Fpg (formamidopyrimidine-DNA glycosylase) bound to FapyG-DNA, have shown that carbanucleoside-containing lesions can mimic natural lesions, and 5-hydroxy-5-methylhydantoin can act as a molecular trap for DNA glycosylases nih.gov.

Crystallization and Epitaxial Growth: Molecular modeling investigations have also contributed to understanding the crystallization behavior of hydantoin derivatives. For instance, in the case of 5-ethyl-5-methylhydantoin (B102286), molecular modeling indicated that the epitaxial region during oscillating crystallization can be described at a molecular level, enabling the generation of structures for racemic compounds from this zone capes.gov.brresearchgate.net. These tools, combined with crystal structure analysis, help explain complex crystal growth mechanisms, such as "lamellar polyepitaxy" observed in 5-ethyl-5-methylhydantoin researchgate.net.

Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly DFT, are used to derive electronic parameters that correlate with chemical reactivity and inhibitory activity. These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the energy gap (ΔE = E_LUMO - E_HOMO) jmaterenvironsci.comresearchgate.net. A smaller energy gap often indicates higher reactivity. Other descriptors like charge distribution, molecular electrostatic potential (MEP), Fukui functions, and Natural Bond Orbital (NBO) analysis are also computed to evaluate chemical reactivity, charge delocalization, and hyperconjugative interactions sci-hub.se. These studies are crucial for designing new derivatives with enhanced properties, such as corrosion inhibitors jmaterenvironsci.comresearchgate.net.

Crystallography and Solid State Research

Polymorphism in 5-Methylhydantoin Derivatives

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study for hydantoin (B18101) derivatives. These different forms, or polymorphs, can exhibit distinct physical properties. A notable example is the chiral molecule (±)-5-(4'-methylphenyl)-5-methylhydantoin, which displays significant polymorphism. nih.govresearchgate.net

Research has identified two primary polymorphic forms for (±)-5-(4'-methylphenyl)-5-methylhydantoin: a metastable monoclinic form and a stable orthorhombic form. researchgate.net The structural details of these two varieties have been thoroughly characterized. Although they share extensive structural similarities, the key difference lies in the packing of molecular layers. researchgate.net In the monoclinic form, the packing involves simple translation, whereas the orthorhombic form features an alternate orientation of layers imposed by a binary screw axis. researchgate.net

Detailed crystallographic data for both polymorphs are presented below.

| Property | Monoclinic Form | Orthorhombic Form |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | P b c a |

| a (Å) | 18.175(4) | 18.572(4) |

| b (Å) | 6.848(1) | 6.839(1) |

| c (Å) | 8.875(2) | 17.039(3) |

| β (deg) | 100.25(2) | 90 |

| Volume (ų) | 1087.6(4) | 2164.2(7) |

| Z | 4 | 8 |

This table presents crystallographic data for the two polymorphic forms of (±)-5-(4'-methylphenyl)-5-methylhydantoin. researchgate.net

The transformation between the polymorphic forms of (±)-5-(4'-methylphenyl)-5-methylhydantoin is an irreversible transition from the metastable monoclinic form to the stable orthorhombic form. nih.govresearchgate.net Despite the structural similarities between the two polymorphs, this transition is of a destructive/reconstructive nature. nih.gov The process has a very slow kinetic rate, often requiring days or even weeks for completion. nih.gov This slow transformation highlights the kinetic stability of the metastable form under certain conditions.

Polymorphism has a direct and significant impact on the process of preferential crystallization, a technique used for separating enantiomers. nih.gov Studies on (±)-5-(4'-methylphenyl)-5-methylhydantoin have shown that the choice of polymorph used for seeding is crucial. nih.gov The greater the deviation from thermodynamic equilibrium, the more pronounced the differences in the outcomes of entrainments initiated with a specific polymorph. nih.gov The most effective and robust results for separation—in terms of yield and scalability—are achieved by using the stable orthorhombic polymorph for seeding in combination with a controlled, auto-seeded, and polythermic crystallization process. nih.gov

Crystal Structure Elucidation of this compound Analogs

The crystal structures of several analogs of this compound have been elucidated, providing insight into the molecular geometry and packing arrangements within this class of compounds. Single-crystal X-ray diffraction is the primary technique used for these determinations. nih.govmdpi.com

| Compound | Crystal System | Space Group |

| 1-Methyl-5-phenylhydantoin | Orthorhombic | Pbca |

| Hydantoin-L-aspartic acid | Orthorhombic | P2₁2₁2₁ |

| Racemic 5-isopropyl-5-methylhydantoin | Monoclinic | P2₁/c |

| Enantiomeric 5-isopropyl-5-methylhydantoin | Monoclinic | P2₁ |

This table summarizes the crystal systems and space groups for several hydantoin analogs. mdpi.comacs.orgresearchgate.net

Hydrogen Bonding Networks and Supramolecular Assembly in Hydantoin Crystals

The crystal structures of hydantoins are largely governed by extensive hydrogen bonding networks, leading to the formation of specific supramolecular assemblies. nih.govresearchgate.net The hydantoin ring contains two N-H groups (hydrogen bond donors) and two carbonyl C=O groups (hydrogen bond acceptors), which facilitates robust and predictable hydrogen bonding patterns. nih.govsrrjournals.com

A frequently observed and highly stable motif is the formation of a cyclic R²₂(8) synthon, where two hydantoin molecules are linked by a pair of N-H···O hydrogen bonds to form an eight-membered ring. nih.govmdpi.com These R²₂(8) rings can then act as building blocks, linking together to form infinite one-dimensional tapes or chains. mdpi.comwikipedia.org

In the case of racemic and enantiomeric 5-isopropyl-5-methylhydantoin, molecules are connected via N-H···O hydrogen bonds to form these R²₂(8) rings, which are subsequently linked into infinite tapes. mdpi.com The crystal packing in other 5,5'-substituted hydantoins also exhibits a variety of supramolecular synthons. For example, a dipropyl substituted hydantoin generates a one-dimensional network, while a dibutyl substituted analog produces two-dimensional molecular sheets. nih.gov In some derivatives, hexameric rosette-shaped structures composed of six molecules can form, which then act as fundamental building blocks for more complex arrangements like hexagonal columnar liquid crystal phases. thieme-connect.defigshare.com These varied assemblies demonstrate the rich supramolecular chemistry of the hydantoin scaffold. nih.govnih.gov

Solid-State Reaction Studies

Solid-state reaction studies involving hydantoins primarily focus on solid-phase synthesis, a methodology that has been extensively developed for creating libraries of hydantoin derivatives for various applications. nih.govresearchgate.net This approach utilizes a solid support, typically a resin, to which an amino acid or peptide is anchored. researchgate.net The subsequent chemical reactions to form the hydantoin ring occur while the molecule is attached to this solid phase.

There are two main strategies for the solid-phase synthesis of hydantoins. researchgate.net

Cyclative Cleavage: An amino acid is anchored to the solid support, converted into a urea (B33335) derivative, and then a cyclative cleavage from the resin simultaneously forms and releases the hydantoin ring. researchgate.net

On-Resin Cyclization: A dipeptide is anchored to the resin, and the free terminal amino group is reacted with a reagent like 1,1'-carbonyldiimidazole (B1668759) (CDI) or triphosgene. nih.govresearchgate.net This induces cyclization to form the hydantoin ring, which is later cleaved from the solid support. nih.govresearchgate.net

These solid-phase methods are advantageous for generating large libraries of diverse hydantoin compounds in a parallel fashion, which is highly valuable in medicinal chemistry and drug discovery. nih.govnih.gov The reactions are often carried out in organic solvents like dimethylformamide (DMF), but the initial reactants and the growing molecular chain are in a solid, resin-bound state. nih.gov

Applications of 5 Methylhydantoin and Its Derivatives in Advanced Research

Pharmaceutical Development and Medicinal Chemistry

Hydantoin (B18101) derivatives are a versatile class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their diverse biological activities. researchgate.netthebioscan.com This class of compounds features a five-membered ring containing two nitrogen atoms and two carbonyl groups, allowing for various substitutions that lead to a wide array of derivatives with diverse chemical and biological properties. thebioscan.com The significance of the hydantoin scaffold in drug discovery is underscored by its incorporation into several clinically approved drugs. ekb.egnih.govwisdomlib.orgekb.egamazonaws.com

Intermediate in Pharmaceutical Synthesis

5-Methylhydantoin is widely utilized in pharmaceutical development, serving as a key intermediate in the synthesis of various pharmaceuticals. chemimpex.com Its stability and solubility in water make it a suitable choice for formulations. chemimpex.com This compound is particularly relevant in the development of drugs targeting neurological disorders. chemimpex.com

Building Block for Bioactive Molecules

Researchers frequently employ this compound as a building block in the synthesis of bioactive molecules, especially in pharmaceutical development, owing to its ability to act as a nitrogen source. chemimpex.com The hydantoin moiety, in general, is a structural motif of interest for creating small building blocks suitable for the preparation of potentially bioactive molecules. researchgate.net For instance, 5-alkylidene and 5-arylidenehydantoins serve as precursors for synthetic α-amino acids. researchgate.net The structural features of 2-thioxoimidazolidinone scaffolds, including 5,5-dimethyl derivatives, position them as central building blocks in medicinal chemistry research for developing bioactive molecules with diverse therapeutic potential.

Drug Design and Discovery (General Hydantoin Scaffold)

The hydantoin scaffold is considered a "privileged structure" in medicinal chemistry, a term defining a molecular framework capable of providing ligands for a range of different biological targets. nih.govresearchgate.netacs.orgnih.gov This is attributed to its highly reactive core, featuring two hydrogen bond donor groups (N-H) and two hydrogen bond acceptor groups (C=O), which are suitable for forming supramolecular architectures through hydrogen bonds. researchgate.net The importance of the hydantoin scaffold in drug discovery has been reinforced by several clinically used medicines, including anticonvulsants like phenytoin (B1677684), nitrofurantoin (B1679001) (an antibiotic), nilutamide (B1683758) (an antiandrogen), and dantrolene (B1669809) (a muscle relaxant). ekb.egnih.govwisdomlib.orgresearchgate.netekb.egamazonaws.com The structural flexibility of hydantoins allows for the design of derivatives that can overcome resistance mechanisms often encountered with traditional chemotherapy drugs. thebioscan.com

Table 1: Clinically Approved Drugs Containing the Hydantoin Scaffold

| Drug Name | Primary Therapeutic Area(s) |

| Phenytoin | Epilepsy, Arrhythmias wisdomlib.orgnih.govpcbiochemres.comresearchgate.net |

| Nitrofurantoin | Bacterial Infections (e.g., urinary tract infections) wisdomlib.orgekb.egnih.gov |

| Nilutamide | Prostate Cancer wisdomlib.orgekb.eg |

| Dantrolene | Muscle Relaxant researchgate.net |

| Enzalutamide | Prostate Cancer wisdomlib.orgamazonaws.com |

| Ethotoin (B1671623) | Epilepsy researchgate.netjddtonline.info |

| Mephenytoin | Epilepsy researchgate.netjddtonline.info |

| Fosphenytoin | Epilepsy (prodrug of phenytoin) pcbiochemres.comresearchgate.net |

| Allantoin | Skin care, wound healing drugbank.comjddtonline.infonih.gov |

Mechanisms of Biological Activity (General Hydantoin Scaffold)

Hydantoin derivatives exhibit a wide range of pharmacological and biological properties, including antimicrobial, anticonvulsant, antidiabetic, anticancer, and anti-inflammatory activities. ekb.egekb.egamazonaws.comresearchgate.netthebioscan.comjddtonline.infojddtonline.infonih.govmdpi.comjddtonline.info The mechanisms of action for hydantoin derivatives are diverse and can involve multiple pathways. nih.gov

Hydantoin derivatives are commonly used anticonvulsants, effective for partial-onset seizures and tonic-clonic seizures, though generally not for absence seizures. pcbiochemres.comresearchgate.netjddtonline.infojddtonline.infopcbiochemres.com Phenytoin, a prominent hydantoin derivative, is a first-generation anticonvulsant drug. nih.gov Its primary mechanism of action involves the blockade of voltage-dependent membrane sodium channels, which are responsible for increasing the action potential. nih.govwikipedia.orgdrugbank.compatsnap.com By binding preferentially to the inactive form of the sodium channel, phenytoin stabilizes these channels, preventing them from returning to an active state too quickly. wikipedia.orgdrugbank.compatsnap.com This action prolongs the refractory period, thereby obstructing the positive feedback that sustains high-frequency repetitive firing of action potentials and preventing the spread of seizure activity. nih.govwikipedia.orgdrugbank.compatsnap.compediatriconcall.com Phenytoin's effect is both voltage- and use-dependent, meaning its action is enhanced when the neuronal membrane is depolarized and during repetitive firing. pcbiochemres.comwikipedia.org This stabilization of the neuronal membrane, particularly in the motor cortex, inhibits the spread of seizure discharge and reduces post-tetanic potentiation at synapses. pcbiochemres.comwikipedia.orgpediatriconcall.com

Hydantoin derivatives have shown promising antiviral and antitumor potential. ekb.egeurekaselect.comresearchgate.netthebioscan.comjddtonline.infonih.govmdpi.commdpi.comnih.gov

Antiviral Potential: The antiviral potential of hydantoin derivatives is increasingly recognized, with compounds showing activity against various viruses, including influenza virus, herpes simplex virus (HSV), human immunodeficiency virus (HIV), Coxsackie virus, parainfluenza-3 virus, reovirus-1, Sindbis virus, and vaccinia virus. researchgate.netthebioscan.comnih.govmdpi.comnih.govnih.govresearchgate.net Antiviral mechanisms often involve the inhibition of viral replication or disruption of viral protein function. researchgate.netthebioscan.com For example, some hydantoin derivatives inhibit HSV replication by targeting viral DNA polymerase. researchgate.netthebioscan.com Other mechanisms include interfering with viral assembly and inhibiting enteroviral RNA synthesis. researchgate.netnih.gov The hydrophobic nature and aromatic interaction of some hydantoin compounds, such as 1-methylhydantoin (B147300), are suggested to play a role in their interaction with viral proteins, contributing to their virucidal activity. nih.gov

Antitumor Potential: Imidazolidine-2,4-dione derivatives have garnered significant attention for their anticancer properties. ekb.egekb.egamazonaws.comeurekaselect.comresearchgate.netthebioscan.comjddtonline.infonih.govmdpi.commdpi.comnih.govnih.gov These compounds exhibit a range of activities against various cancer cell lines, primarily through mechanisms that disrupt critical cellular processes necessary for cancer cell survival and proliferation. thebioscan.commdpi.com Key mechanisms of anticancer action include:

Induction of Apoptosis: Many hydantoin derivatives induce programmed cell death in cancer cells. researchgate.netthebioscan.com

Inhibition of Cell Proliferation: They can inhibit the uncontrolled growth and division of cancer cells. researchgate.netthebioscan.com

Interference with Cellular Signaling Pathways: Hydantoin derivatives can disrupt cellular signaling pathways that are often deregulated in cancer, such as the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival. ekb.egthebioscan.com

Histone Deacetylase (HDAC) Inhibition: Some hydantoin derivatives act as HDAC inhibitors, a promising strategy for cancer treatment. ekb.egamazonaws.com

Modulation of B-cell lymphoma-2 (Bcl-2): They can interfere with Bcl-2, a protein family involved in apoptosis regulation. ekb.egekb.eg

Interference with Kinesin Spindle Proteins: Some derivatives can disrupt kinesin spindle proteins, which are vital for cell division. ekb.egekb.eg

Inhibition of Tubulin Polymerization: They can inhibit tubulin polymerization, affecting cell structure and division. ekb.egekb.eg

Inhibition of Epidermal Growth Factor Receptor (EGFR): Certain hydantoin derivatives can inhibit EGFR, a target in many cancers. ekb.egekb.eg

DNA Crosslinking/Alkylating Properties: Specific derivatives, like '5-(m-(bis(2-chloroethyl)amino)phenyl)-3-methyl-hydantoin' and spiromustine (B1662734) (a spirohydantoin mustard), can crosslink DNA strands, inhibiting DNA replication and transcription. mdpi.comontosight.ai

Research findings have shown that hydantoin derivatives with bulky aromatic substituents exhibit potent anticancer activity, improving their ability to induce apoptosis and inhibit cell proliferation. researchgate.netthebioscan.com Some compounds have also demonstrated synergistic effects with traditional chemotherapeutic agents like doxorubicin (B1662922) on cancer cells. nih.gov

Table 2: Examples of Hydantoin Derivatives with Antiviral and Antitumor Activity

| Compound | Activity Type | Specific Targets/Effects |

| 1-Methylhydantoin | Antiviral | Virucidal activity against enveloped herpes simplex virus type-1; interacts with viral proteins. nih.gov |

| 3-Benzhydryl-5-isopropyl hydantoin | Antiviral | Inhibitory effect against vaccinia virus. nih.govnih.gov |

| 3-Cyclohexyl-5-phenyl hydantoin | Antitumor | Inhibitory activity against cervical carcinoma (HeLa) and breast carcinoma (MCF-7). nih.govnih.gov |

| 3-Benzhydryl-5-phenyl substituted hydantoin | Antitumor | Moderate inhibitory activity against HeLa, MCF-7, pancreatic carcinoma (MiaPaCa-2), lung carcinoma (H 460), and colon carcinoma (SW 620). nih.govnih.gov |

| Spiromustine | Antitumor | DNA-alkylating properties; penetrates blood-brain barrier and localizes in brain tumors. mdpi.comontosight.ai |

| '5-(m-(bis(2-chloroethyl)amino)phenyl)-3-methyl-hydantoin' | Antitumor | DNA-alkylating properties; inhibits DNA replication and transcription. ontosight.ai |

| Hydantoin-based antifungal agents | Antifungal | Inhibit ergosterol (B1671047) synthesis or disrupt fungal cell membrane integrity. researchgate.netthebioscan.com |

Analytical Techniques for 5 Methylhydantoin Characterization

Spectroscopic Methods

Infrared (IR) spectroscopy is a powerful tool for investigating the vibrational modes of 5-Methylhydantoin, offering insights into its molecular structure and enabling the discrimination of its different polymorphic forms. Studies on this compound have utilized matrix isolation infrared spectroscopy complemented by theoretical calculations to examine its molecular structure and vibrational spectra nih.govaip.org. This approach is particularly effective for identifying characteristic absorption bands corresponding to specific functional groups within the hydantoin (B18101) ring and the methyl substituent.

For compounds exhibiting polymorphism, IR spectroscopy can differentiate between various crystalline forms based on subtle shifts or splitting patterns in their vibrational bands, which arise from different molecular packing arrangements in the solid state americanpharmaceuticalreview.com. For this compound, four distinct polymorphs have been identified nih.govaip.org, and IR spectroscopy serves as a valuable method for their characterization and differentiation. While specific IR peak data for this compound polymorphs were not detailed in the provided search results, the technique's capability to detect changes in splitting patterns is a key indicator for polymorph discrimination americanpharmaceuticalreview.com.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is indispensable for elucidating the complete molecular structure of this compound by providing information on the connectivity and chemical environment of its hydrogen and carbon atoms. PubChem provides access to 1D ¹H and ¹³C NMR spectra for this compound, confirming its routine application for structural analysis nih.gov.

For hydantoin derivatives, NMR spectra reveal characteristic chemical shifts and coupling patterns that correspond to the protons and carbons within the ring and on the methyl group. For instance, in 1-methylhydantoin (B147300), ¹³C NMR signals are observed for the carbonyl carbons (C-2 and C-4), the methylene (B1212753) carbon (C-5), and the N-methyl carbon, while ¹H NMR shows singlets for the methyl and methylene protons researchgate.net. Similar characteristic signals would be expected for this compound, allowing for precise structural assignment. The chemical shifts are sensitive to the electronic environment, making NMR crucial for confirming the identity and purity of the compound.

Mass Spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight of this compound and to gain insights into its fragmentation pathways, which helps confirm its structure. When subjected to electron ionization (EI), the molecular ion of this compound (M+) would be observed, followed by characteristic fragment ions resulting from the cleavage of specific bonds.

For 1-methylhydantoin, a related hydantoin derivative, significant fragment ions at m/z 86.0498 and 71.0397 have been observed in its mass spectrum, attributed to the loss of carbon monoxide (CO) and/or isocyanic acid (NHCO) fragments researchgate.net. This fragmentation pattern is common among hydantoin derivatives, suggesting similar characteristic losses for this compound. The presence of specific fragment ions provides valuable structural information by indicating the presence of certain substructures within the molecule. MS techniques, including electrospray ionization (ESI) and MALDI-TOF, are also employed to assess the purity and integrity of hydantoin-containing compounds nih.gov.

Table 1: Illustrative Mass Spectrometry Fragmentation for a Hydantoin Derivative (1-Methylhydantoin)

| m/z Value | Proposed Fragment | Loss from Molecular Ion (M) | Reference |

| 86.0498 | [M-CO]+ | -28 u (loss of CO) | researchgate.net |

| 71.0397 | [M-NHCO]+ | -43 u (loss of NHCO) | researchgate.net |

Chromatographic Separations

Chromatographic methods are essential for separating and quantifying components in a mixture, particularly for resolving enantiomers of chiral compounds like this compound.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds. For chiral molecules such as this compound, which possesses a chiral center at the 5-position, chiral HPLC is critical for separating its enantiomers. Enantiomers have identical physical and chemical properties in an achiral environment, making their separation challenging but vital, especially in pharmaceutical and chemical synthesis researchgate.net.

Chiral HPLC typically employs chiral stationary phases (CSPs) that are designed to interact differently with each enantiomer, forming transient diastereomeric complexes that lead to differential retention times researchgate.net. Various types of CSPs are available, including those based on polysaccharide derivatives (e.g., amylose (B160209) and cellulose (B213188) chiral selectors like Lux chiral columns) phenomenex.com and macrocyclic antibiotics (e.g., CHIROBIOTIC columns) sigmaaldrich.com. Mobile phase additives, such as beta-cyclodextrin, can also be used to induce chiral recognition nih.gov.

While specific parameters for the enantiomeric separation of this compound were not detailed in the search results, methods developed for other chiral compounds, like Mefloquine, illustrate the principles. For Mefloquine, a chiral HPLC method using a Chiralpak IG-3 column, with a mobile phase of 10 mM ammonium (B1175870) acetate (B1210297) and methanol (B129727) (30:70, v/v), achieved separation with distinct retention times for its enantiomers rjptonline.org. Such methodologies provide a framework for developing similar separations for this compound.

Table 2: Illustrative Chiral HPLC Parameters for Enantiomeric Separation (Example: Mefloquine)

| Parameter | Value | Reference |

| Column | Chiralpak IG-3 (250 x 4.6 mm, 3µm) | rjptonline.org |

| Mobile Phase | 10 mM Ammonium Acetate:Methanol (30:70, v/v) | rjptonline.org |

| Flow Rate | 0.7 mL/min | rjptonline.org |

| Detection Wavelength | 284 nm | rjptonline.org |

| Column Temperature | 25°C | rjptonline.org |

| Retention Time (+) | 4.59 min | rjptonline.org |

| Retention Time (-) | 6.47 min | rjptonline.org |

X-ray Powder Diffraction (XRPD) for Polymorph Analysis

X-ray Powder Diffraction (XRPD) is a fundamental technique for the characterization of crystalline materials, particularly for identifying and analyzing different polymorphic forms of a compound. Polymorphs are distinct crystal structures of the same chemical compound, which can exhibit different physical properties.

For this compound, XRPD is a crucial method for polymorph analysis. Research has confirmed the existence of four different polymorphs for this compound nih.govaip.org. The crystal structure of one of these polymorphs was determined by X-ray diffraction, and two others were characterized by powder XRD, confirming their distinct crystallographic arrangements nih.gov.

XRPD patterns are unique for each crystalline form, displaying characteristic peaks at specific 2-theta (2θ) angles and intensities americanpharmaceuticalreview.comnih.gov. These differences arise from variations in the unit cell dimensions and atomic arrangements within the crystal lattice. XRPD can effectively distinguish between polymorphs, even at low concentrations, making it invaluable for quality control and formulation development americanpharmaceuticalreview.com. For example, in studies of other active pharmaceutical ingredients (APIs), different polymorphic forms exhibited distinct XRPD peaks, such as at approximately 8° and 11° 2-theta, which allowed for their differentiation and quantification americanpharmaceuticalreview.com.

Calorimetric Experiments for Thermodynamic Characterization

Calorimetric techniques play a crucial role in the comprehensive thermodynamic characterization of chemical compounds like this compound (5-MH), providing essential data on phase transitions, thermal stability, and energetic properties. Differential Scanning Calorimetry (DSC) is a primary method employed for such investigations, allowing for the measurement of heat flow associated with thermal events as a function of temperature. wikipedia.org

Detailed Research Findings

Research into the thermal properties of this compound has notably utilized Differential Scanning Calorimetry (DSC), often in conjunction with other techniques such as polarized light thermal microscopy (PLTM) and Raman spectroscopy. One significant study focused on the characterization of 5-MH's solid-state forms, revealing the existence of four distinct polymorphs. nih.govresearchgate.net The identification of multiple polymorphs is critical, as different crystalline forms of a compound can exhibit varying melting points, enthalpies of fusion, and other thermodynamic behaviors. While the specific detailed calorimetric data for each polymorph (e.g., individual melting temperatures and enthalpies of fusion for each polymorph) were not explicitly detailed in the provided snippets, the identification of these forms underscores the complexity of 5-MH's solid-state landscape and the utility of DSC in its characterization. nih.gov

Beyond phase transitions, calorimetric studies contribute to determining fundamental energetic parameters. The standard molar enthalpy of formation in the gas phase for this compound has been reported through thermochemical studies. Such studies often involve combustion calorimetry to determine the enthalpy of formation in the condensed phase, combined with sublimation enthalpies (often derived from thermogravimetric data, which can be complemented by calorimetry) to yield gas-phase values. nih.govmdpi.comresearchgate.net For this compound, the gas-phase enthalpy of formation at T = 298.15 K has been determined. nih.gov

The melting point of this compound, a key thermal property often determined by DSC, is consistently reported within a narrow range.

Table 1: Key Thermodynamic Properties of this compound

| Property | Value (kJ·mol⁻¹) | Temperature (K) | Method/Context | Source |

| Gas-phase enthalpy of formation (ΔfH°gas) | -353.7 ± 2.6 | 298.15 | Comparative thermochemical study | nih.gov |

Table 2: Physical Properties of this compound

| Property | Value | Unit | Source |

| Melting Point | 148-152 or 150 | °C | sigmaaldrich.com, chemimpex.com |

| Polymorphs | Four distinct polymorphs | N/A | nih.gov |

These calorimetric and thermochemical investigations are vital for understanding the intrinsic energetic stability and phase behavior of this compound, providing foundational data for various scientific and industrial applications.

Industrial Relevance and Green Chemistry Initiatives

Industrial Synthesis Processes and Scale-Up